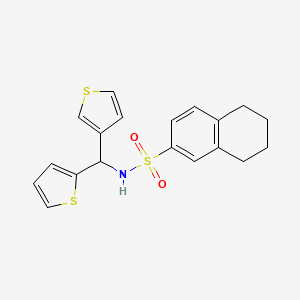![molecular formula C13H18N4O4S B2680194 ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate CAS No. 941985-82-6](/img/structure/B2680194.png)
ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic heterocyclic compound containing a pyrazole ring fused to a pyrimidine ring . Pyrazolo[3,4-d]pyrimidines and their derivatives have been reported to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cyclization Reactions
One area of application involves its utility in synthesis and cyclization reactions to form heterocyclic compounds. For instance, derivatives of pyrazolopyrimidinyl keto-esters, similar in structure to the compound , have been synthesized and reacted with various reagents to produce new compounds with significant enzymatic activity, particularly increasing the reactivity of cellobiase. This showcases the compound's potential in enhancing biochemical processes, with implications for biofuel production and biotechnology applications (Abd & Awas, 2008).
Antimicrobial Activities
Another critical application is in the development of antimicrobial agents. Novel heterocyclic compounds containing a sulfonamido moiety, prepared from related precursors, have demonstrated significant antibacterial activity. This highlights the compound's role in medicinal chemistry, particularly in designing new drugs to combat resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Antioxidant Properties
Research has also explored the antioxidant properties of phenolic compounds from natural sources, where similar ester compounds serve as solvents or reagents in the isolation and characterization processes. These studies contribute to understanding how natural antioxidants can be utilized in food science and nutrition to combat oxidative stress-related diseases (Zhang et al., 2009).
Structural Chemistry
In structural chemistry, the compound's derivatives have been involved in studying molecular structures and reactivity, particularly in forming complex heterocyclic systems that could have applications in material science and catalysis (Liu et al., 2012).
Environmental Chemistry
The compound and its derivatives find applications in environmental chemistry, particularly in studies related to the oxidation of organic ethers. Such research is crucial for understanding the environmental impact and degradation pathways of organic pollutants, contributing to the development of more sustainable chemical processes and environmental remediation strategies (Turini et al., 1998).
Zukünftige Richtungen
The future research directions for this compound would likely involve further studies to elucidate its synthesis, properties, and biological activities. Given the reported biological activities of related pyrazolo[3,4-d]pyrimidines , this compound could potentially be of interest in medicinal chemistry and drug discovery research.
Eigenschaften
IUPAC Name |
ethyl 2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-3-9(12(20)21-4-2)22-13-15-10-8(11(19)16-13)7-14-17(10)5-6-18/h7,9,18H,3-6H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIWPEBUBYFHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C=NN2CCO)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

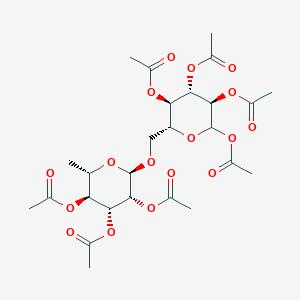
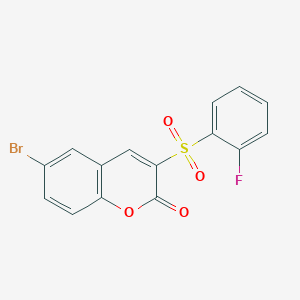
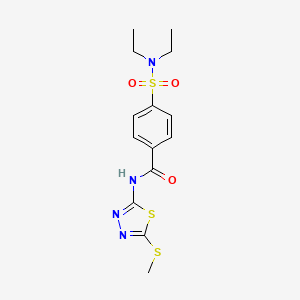
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2680116.png)
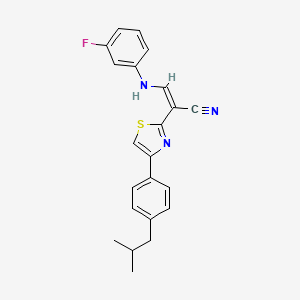
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-methoxyethyl)urea](/img/structure/B2680119.png)
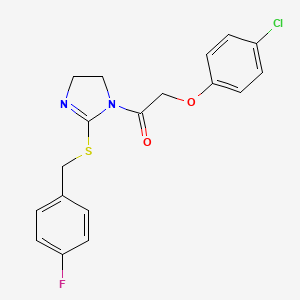
![(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2680123.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2680128.png)

